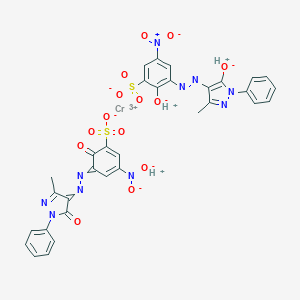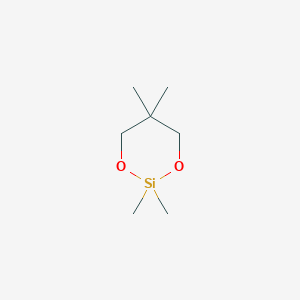
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane, also known as TMDOS, is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. TMDOS is a colorless liquid that is soluble in most organic solvents and has a boiling point of 135°C.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has a wide range of applications in scientific research, including as a precursor for the synthesis of various silicon-containing materials, such as silicones, silsesquioxanes, and polysiloxanes. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is also used in the production of electronic materials, such as semiconductors and insulators. Furthermore, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been investigated for its potential applications in drug delivery systems, as it can be used as a building block for the synthesis of biocompatible and biodegradable polymers.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is not well understood, but it is believed to be related to its ability to form stable complexes with various metal ions. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been shown to form stable complexes with copper, nickel, and cobalt ions, which can be used as catalysts in various chemical reactions.
Biochemische Und Physiologische Effekte
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its potential effects on human health are not well understood, and further research is needed to determine its safety for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has several advantages for use in lab experiments, including its high purity, low toxicity, and cost-effectiveness. However, its limitations include its limited solubility in water and its potential to form unstable complexes with certain metal ions.
Zukünftige Richtungen
There are several future directions for research on 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane, including its potential applications in drug delivery systems, the synthesis of novel materials, and its use as a catalyst in various chemical reactions. Furthermore, further research is needed to determine the safety of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane for use in various applications and its potential effects on human health.
Conclusion
In conclusion, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane can be synthesized using various methods, and it has a wide range of applications in scientific research. Although its mechanism of action and potential effects on human health are not well understood, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has several advantages for use in lab experiments and has several potential future directions for research.
Synthesemethoden
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane can be synthesized using various methods, including the reaction of tetramethylcyclotetrasiloxane with ethylene oxide in the presence of a catalyst. Another method involves the reaction of tetramethylcyclotetrasiloxane with ethylene glycol in the presence of a catalyst. The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane using these methods yields high purity and is cost-effective.
Eigenschaften
CAS-Nummer |
14760-11-3 |
|---|---|
Produktname |
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane |
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
InChI-Schlüssel |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
Kanonische SMILES |
CC1(CO[Si](OC1)(C)C)C |
Andere CAS-Nummern |
14760-11-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



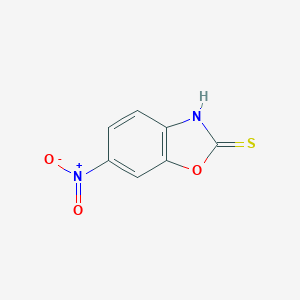
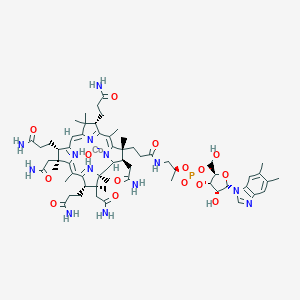
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

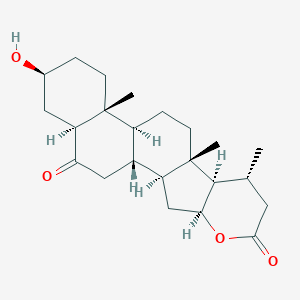
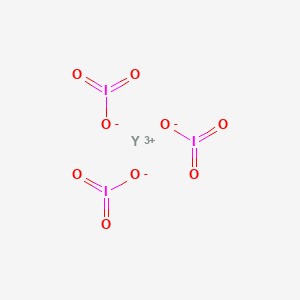
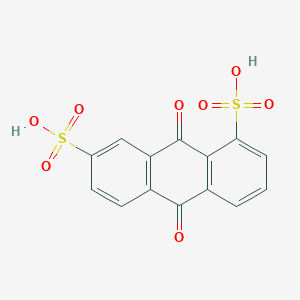
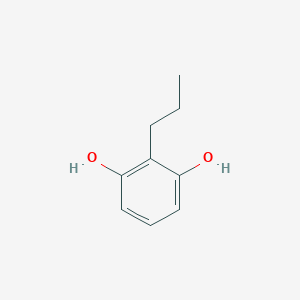
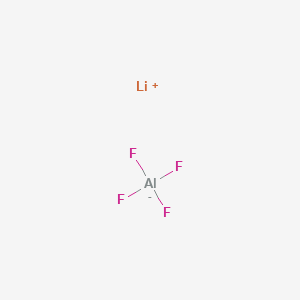
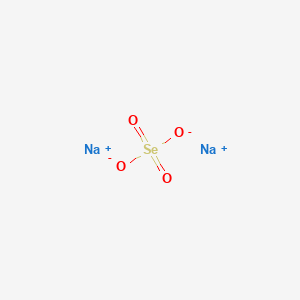
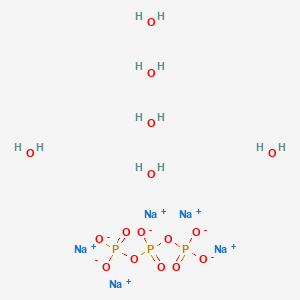
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
